molecular formula C10H7ClO3 B13440557 Methyl 4-Chloro-6-benzofurancarboxylate

Methyl 4-Chloro-6-benzofurancarboxylate

Cat. No.: B13440557
M. Wt: 210.61 g/mol
InChI Key: UAHOSGDBIFPDCT-UHFFFAOYSA-N
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Description

Methyl 4-Chloro-6-benzofurancarboxylate is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Chloro-6-benzofurancarboxylate typically involves the reaction of 4-chlorobenzofuran with methyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Chloro-6-benzofurancarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 4-Chloro-6-benzofurancarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-Chloro-6-benzofurancarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or proteins, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-Chlorobenzoate: Similar in structure but lacks the furan ring.

    Methyl 6-Chlorobenzofurancarboxylate: Similar but with the chlorine atom in a different position.

    Methyl 4-Bromobenzofurancarboxylate: Similar but with a bromine atom instead of chlorine.

Uniqueness

Methyl 4-Chloro-6-benzofurancarboxylate is unique due to the presence of both the chlorine atom and the benzofuran ring This combination imparts specific chemical properties and reactivity that are not observed in other similar compounds

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

methyl 4-chloro-1-benzofuran-6-carboxylate

InChI

InChI=1S/C10H7ClO3/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5H,1H3

InChI Key

UAHOSGDBIFPDCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CO2)C(=C1)Cl

Origin of Product

United States

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